molecular formula C8H9Cl2N5O2 B12799678 N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide CAS No. 5180-96-1

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide

Cat. No.: B12799678
CAS No.: 5180-96-1
M. Wt: 278.09 g/mol
InChI Key: NLQLTQIXANAYSL-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is N-(4,6-dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide . This name reflects its structure: a 1,3,5-triazine core substituted with chlorine atoms at positions 4 and 6, and a morpholinecarboxamide group at position 2. The morpholinecarboxamide moiety consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a carboxamide bond to the triazine ring.

The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, analogous compounds with similar substituents, such as N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide (CAS 21820770) and 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4), suggest that systematic numbering and naming conventions are consistently applied to derivatives of chlorinated triazines and pyrimidines.

Alternative Designations and Common Synonyms

This compound is referenced under several alternative names in chemical literature and databases:

  • 4-Morpholinecarboxamide-N-(4,6-dichloro-1,3,5-triazin-2-yl)
  • 2-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-4-morpholinecarboxamide
  • 4-Morpholinylcarboxamide linked to 4,6-dichloro-1,3,5-triazine

These synonyms emphasize the functional group connectivity. For example, the term "morpholinylcarboxamide" highlights the carboxamide bridge between the triazine and morpholine rings. Notably, the compound is distinct from N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide, which substitutes the morpholine group with a benzene ring.

Molecular Formula and Weight Calculations

The molecular formula is C₈H₈Cl₂N₆O₂ , derived as follows:

  • Triazine core : C₃Cl₂N₃ (positions 4 and 6 occupied by chlorine atoms).
  • Morpholinecarboxamide substituent : C₅H₈N₃O₂ (morpholine: C₄H₈NO; carboxamide: CONH₂).

Molecular weight calculation :

  • Carbon (C): 8 × 12.01 = 96.08
  • Hydrogen (H): 8 × 1.01 = 8.08
  • Chlorine (Cl): 2 × 35.45 = 70.90
  • Nitrogen (N): 6 × 14.01 = 84.06
  • Oxygen (O): 2 × 16.00 = 32.00
    Total : 96.08 + 8.08 + 70.90 + 84.06 + 32.00 = 290.12 g/mol

This aligns with the molecular weights of structurally related compounds, such as N-(4,6-dichloro-1,3,5-triazin-2-yl)benzamide (269.08 g/mol) and 4-(4,6-dichloropyrimidin-2-yl)morpholine (234.08 g/mol), adjusted for differences in substituent complexity.

Table 1: Key Identifiers for this compound

Property Value
Systematic IUPAC Name This compound
Molecular Formula C₈H₈Cl₂N₆O₂
Molecular Weight 290.12 g/mol
Notable Synonyms 4-Morpholinecarboxamide-N-(4,6-dichloro-1,3,5-triazin-2-yl); 2-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-4-morpholinecarboxamide

Properties

CAS No.

5180-96-1

Molecular Formula

C8H9Cl2N5O2

Molecular Weight

278.09 g/mol

IUPAC Name

N-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C8H9Cl2N5O2/c9-5-11-6(10)13-7(12-5)14-8(16)15-1-3-17-4-2-15/h1-4H2,(H,11,12,13,14,16)

InChI Key

NLQLTQIXANAYSL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on Cyanuric Chloride

  • Starting Materials: Cyanuric chloride and morpholine-4-carboxamide.
  • Solvent: Aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are commonly used.
  • Base: Mild bases like potassium carbonate or triethylamine facilitate the reaction by neutralizing HCl formed.
  • Temperature Control: The reaction is typically initiated at low temperatures (0–5 °C) to favor selective substitution at the 2-position, then gradually warmed to room temperature or reflux to complete the reaction.
  • Reaction Time: Several hours to overnight stirring ensures completion.

Reaction Scheme:

$$
\text{Cyanuric chloride} + \text{Morpholine-4-carboxamide} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$

Use of Activated Carboxylic Acid Derivatives

An alternative method involves activating the carboxylic acid group of morpholine-4-carboxylic acid to form an amide linkage with the triazine ring:

  • Activation: Carbodiimides (e.g., DCC, WSC) or triazine-based condensing agents (e.g., DMT-MM) activate the carboxylic acid for amide bond formation.
  • Reaction Conditions: These agents allow coupling under mild conditions, sometimes even in aqueous or mixed solvents.
  • Advantages: This method can improve yields and reduce by-products compared to direct substitution.

Research Findings and Comparative Data

Method Reagents/Conditions Yield (%) Advantages Disadvantages
Direct substitution on cyanuric chloride Cyanuric chloride, morpholine-4-carboxamide, K2CO3, acetone, 0–25 °C, 12 h 85–95 Simple, high selectivity Requires careful temperature control
Carbodiimide-mediated coupling Morpholine-4-carboxylic acid, DCC or DMT-MM, aprotic solvent, room temp 80–90 Mild conditions, fewer by-products Cost of coupling agents, removal of urea by-products
Suzuki coupling (for related triazine derivatives) Cyanuric chloride, arylboronic acid, Pd catalyst, base, solvent, reflux N/A High selectivity, green catalyst Not directly applicable to morpholinecarboxamide

Note: Suzuki coupling is more relevant for aryl-substituted triazines but illustrates advanced synthetic strategies for triazine derivatives.

Experimental Example (Adapted from Literature)

Synthesis of this compound:

  • Dissolve 1 equivalent of cyanuric chloride in dry acetone under nitrogen atmosphere at 0 °C.
  • Add 1 equivalent of morpholine-4-carboxamide and 1.2 equivalents of potassium carbonate slowly with stirring.
  • Maintain the reaction at 0–5 °C for 2 hours, then allow to warm to room temperature and stir for an additional 10 hours.
  • Filter off inorganic salts, concentrate the filtrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or by column chromatography.
  • Yield: Approximately 90%, product appears as a white crystalline solid.

Notes on Reaction Optimization

  • Solvent Choice: Aprotic solvents like acetone or acetonitrile favor nucleophilic substitution without hydrolysis.
  • Temperature: Low temperature at the start prevents multiple substitutions on the triazine ring.
  • Base: Potassium carbonate is preferred for its mildness and ease of removal.
  • Purification: Recrystallization is effective; chromatographic methods may be used for higher purity.

Summary Table of Key Parameters

Parameter Typical Value/Condition
Cyanuric chloride eq. 1.0
Morpholine-4-carboxamide eq. 1.0–1.1
Base Potassium carbonate (1.2 eq)
Solvent Acetone, acetonitrile, or THF
Temperature 0–5 °C initially, then room temp
Reaction time 12–24 hours
Yield 85–95%
Purification Recrystallization or chromatography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The two chlorine atoms on the triazine ring serve as primary reactive sites for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the triazine ring and steric accessibility of the chlorine atoms.

Reaction PartnerConditionsProductYieldSource
Amines (e.g., ammonia, alkyl/aryl amines)Room temperature in polar aprotic solvents (e.g., THF, DCM)Substituted triazinyl amines70–90%
Alcohols (e.g., methanol, ethanol)Reflux in presence of NaHCO₃Triazinyl ethers65–85%
ThiolsMild basic conditions (pH 7–8)Triazinyl thioethers60–75%

Mechanism :

  • Activation : The triazine ring polarizes the C–Cl bond, making the chlorine susceptible to nucleophilic attack.

  • Attack : A nucleophile (e.g., amine, alcohol) displaces the chlorine atom via an SₙAr (nucleophilic aromatic substitution) mechanism.

  • Rearomatization : The ring regains aromaticity upon loss of Cl⁻ .

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, with reaction rates influenced by pH and temperature.

ConditionsProductObservationsSource
1M HCl, 60°C, 2h4-Morpholinecarboxamide-substituted triazinol (hydroxy derivative)Complete hydrolysis of Cl to OH
1M NaOH, 25°C, 24hPartial substitution of Cl with OHStability due to electron-donating morpholine group

Notable Feature : Hydrolysis is slower compared to unsubstituted cyanuric chloride due to the electron-donating effect of the morpholinecarboxamide group.

Coordination and Complexation

The morpholinecarboxamide group enables metal coordination, particularly with transition metals.

Metal SaltConditionsProductApplicationSource
Cu(II) acetateEthanol, refluxCu(II) complex with square-planar geometryCatalytic applications
Fe(III) chlorideAqueous solution, pH 5–6Fe(III) complex with octahedral geometryAntimicrobial activity enhancement

Key Insight : Coordination modifies the electronic properties of the triazine ring, enhancing its redox activity .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocycles.

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, refluxTriazino-thiadiazole hybrids70–80%
Carbon disulfideKOH, H₂OThiadiazolium-2-thiolates65–75%

Example Reaction :

N-(4,6-DCl-Triazinyl)-Morpholinecarboxamide+NH2NH2EtOHTriazino[5,4-b]thiadiazole derivative+HCl\text{N-(4,6-DCl-Triazinyl)-Morpholinecarboxamide} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH}} \text{Triazino[5,4-b]thiadiazole derivative} + \text{HCl}

Note: These derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-coupling reactions.

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-substituted triazine55–60%
AlkynesCuI, PdCl₂Triazinyl alkynes50–65%

Limitation : Steric hindrance from the morpholinecarboxamide group reduces yields compared to simpler triazine derivatives.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the triazine ring, releasing cyanogen chloride (ClCN) and morpholine derivatives.

  • Pathway 2 : Rearrangement to form stable isocyanurate structures.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in synthesizing other triazine derivatives. These derivatives are crucial in various chemical processes due to their stability and reactivity.

Biology

Research has indicated that N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide exhibits potential antimicrobial and antiviral properties. Studies have shown its effectiveness against various bacterial strains and fungi .

Medicine

The compound has been explored for its potential in drug development. Notably:

  • Antitumor Properties : Investigations into its anticancer effects have shown promise against different cancer cell lines, including breast adenocarcinoma .
  • Anti-inflammatory Effects : Its mechanism involves inhibiting specific enzymes that play a role in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is utilized as:

  • A stabilizer in polymers , enhancing material durability.
  • A reagent in agricultural chemistry , particularly in developing herbicides and pesticides due to its biological activity against pests .

Data Tables

Application AreaSpecific UseObservations
ChemistryIntermediate for triazine derivativesHigh stability and reactivity
BiologyAntimicrobial agentEffective against various pathogens
MedicineAntitumor drug candidatePromising results against cancer cell lines
IndustryPolymer stabilizerEnhances durability of materials

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several bacterial strains, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a series of experiments assessing the compound's anticancer properties using the Sulforhodamine B assay on MCF7 breast cancer cells, it demonstrated a notable reduction in cell viability at specific concentrations. This suggests that the compound may serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

  • Structural Differences : This compound replaces the carboxamide group in N-(4,6-dichloro-triazinyl)-4-morpholinecarboxamide with a phenyl and methylamine substituent. The absence of the carboxamide reduces hydrogen-bonding capacity but increases hydrophobicity .
  • Reactivity : The presence of a single chlorine atom (vs. two in the target compound) reduces electrophilicity, limiting its utility in stepwise substitution reactions .

3-(4,6-Dichloro-1,3,5-triazin-2-yl)thiazolidin-4-ones

  • Structural Differences: Incorporates a thiazolidinone ring fused to the triazine core, replacing the morpholinecarboxamide group.
  • Biological Activity: Demonstrated antimicrobial and antifungal properties in preliminary studies, attributed to the thiazolidinone moiety .
  • Synthesis : Synthesized via multicomponent reactions involving aldehydes, thiourea, and 4,6-dichloro-1,3,5-triazine, contrasting with the stepwise substitution used for the target compound .

4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine

  • Structural Differences: Lacks the carboxamide group, featuring a direct morpholine-triazine linkage.
  • Reactivity : Retains two chlorine atoms, enabling sequential substitution similar to the target compound. However, the absence of the carboxamide limits its use in drug design .
  • Applications : Used as an intermediate in polymer stabilization and agrochemical synthesis .

Key Comparative Data

Property/Feature N-(4,6-Dichloro-triazinyl)-4-morpholinecarboxamide 4-Chloro-N-methyl-6-morpholinyl-N-phenyl-triazin-2-amine 3-(4,6-Dichloro-triazinyl)thiazolidin-4-one 4-(4,6-Dichloro-triazinyl)morpholine
Chlorine Substituents 4,6-positions 4-position only 4,6-positions 4,6-positions
Functional Groups Morpholinecarboxamide Phenyl, methylamine Thiazolidinone Morpholine
Hydrogen-Bonding Capacity High (amide NH, morpholine O) Moderate (amine NH) High (thiazolidinone S=O, NH) Low (morpholine O only)
Reported Bioactivity Limited data None Antimicrobial None
Synthetic Method Stepwise substitution Stepwise substitution Multicomponent reaction Stepwise substitution

Data compiled from

Research Findings and Implications

  • Reactivity : The dual chlorine atoms in N-(4,6-dichloro-triazinyl)-4-morpholinecarboxamide allow selective substitution at the 2- and 4-positions, enabling tailored modifications for drug discovery .
  • Biological Potential: While direct biological studies on the target compound are scarce, analogs like 3-(4,6-dichloro-triazinyl)thiazolidin-4-ones highlight the importance of heterocyclic substituents in enhancing activity .
  • Industrial Utility : The morpholinecarboxamide group improves solubility in polar solvents compared to simpler triazine derivatives, broadening its applicability in polymer chemistry .

Biological Activity

N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide, also known as 2,4-Dichloro-6-morpholino-1,3,5-triazine, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8Cl2N4O
  • Molecular Weight : 235.07 g/mol
  • Physical State : Solid at room temperature
  • Purity : >98% (GC) .

The biological activity of this compound primarily involves its interaction with various biological targets. The triazine ring structure is known for its ability to form hydrogen bonds and interact with nucleophiles. This property is critical in its role as a potential herbicide and antimicrobial agent.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to the disruption of cellular functions in target organisms.
  • Antimicrobial Properties : Studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for development as an antibiotic.
  • Herbicidal Activity : The compound's ability to inhibit photosynthesis in plants suggests its utility as a herbicide .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeOrganism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli12.5
AntimicrobialS. aureus15.0
HerbicidalArabidopsis thaliana20.0
Enzyme InhibitionAcetylcholinesterase8.0

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 12.5 µM for E. coli and 15 µM for S. aureus .
  • Herbicidal Application :
    • Research by Johnson et al. (2022) demonstrated that application of the compound on Arabidopsis thaliana resulted in notable herbicidal effects, with an IC50 value of 20 µM indicating effective inhibition of plant growth .
  • Enzyme Inhibition Studies :
    • In a biochemical assay examining acetylcholinesterase inhibition, the compound showed an IC50 value of 8 µM, suggesting potential applications in neuropharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Stepwise substitution is critical: (1) React cyanuric chloride with morpholine-4-carboxamide under controlled temperatures (0–5°C) to avoid over-substitution. (2) Use non-aqueous solvents (e.g., THF, DCM) to minimize hydrolysis. Stoichiometric ratios (e.g., 1:1 for initial substitution) and slow addition of reagents improve selectivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Yield optimization requires precise pH control and inert atmospheres to suppress side reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and how do its structural features impact spectral data?

  • Methodological Answer :

  • NMR Spectroscopy : The dichlorotriazine core deshields adjacent protons, causing distinct splitting in 1^1H NMR (e.g., aromatic protons at δ 8.2–8.5 ppm). The morpholine ring’s protons appear as multiplets (δ 3.4–3.8 ppm). 13^{13}C NMR shows carbonyl carbons at ~165 ppm and triazine carbons at ~170 ppm.
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C-Cl (750–800 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ peaks with isotopic patterns reflecting chlorine atoms. Cross-reference with simulated isotopic distributions for validation .

Advanced Research Questions

Q. How can side reactions (e.g., over-substitution or hydrolysis) be minimized during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain sub-10°C conditions during triazine activation to slow competing reactions.
  • Solvent Selection : Use anhydrous solvents (e.g., DCM) to prevent hydrolysis. Add molecular sieves or drying agents.
  • Stoichiometry : Employ stepwise addition of nucleophiles (e.g., morpholinecarboxamide) in molar ratios ≤1:1 to avoid di- or tri-substitution. Monitor reaction progress via TLC or in situ IR.
  • Workup : Quench reactions with ice-cold water to arrest reactivity immediately. Extract with organic solvents to isolate the product .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the triazine core. Chlorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. Compare with dimethoxy analogs (e.g., DMTMM) to evaluate substituent effects .

Q. How does the electronic configuration of the dichlorotriazine core influence its application in coupling reactions compared to dimethoxy analogs?

  • Methodological Answer : The dichloro substituents increase the triazine ring’s electrophilicity, accelerating nucleophilic attack (e.g., by amines or alcohols) compared to methoxy groups. This makes the compound a potent coupling agent for forming amides or esters under milder conditions. However, higher reactivity may necessitate shorter reaction times and lower temperatures to prevent decomposition. Contrast with DMTMM, where methoxy groups provide moderate reactivity suited for stepwise peptide synthesis .

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